(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL
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Overview
Description
(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine and fluorine-substituted phenyl ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-3-fluoroacetophenone.
Reduction: The carbonyl group of 4-bromo-3-fluoroacetophenone is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde
Reduction: Formation of dehalogenated products
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(4-Bromo-3-fluorophenyl)-2-(methylamino)ethan-1-OL: Similar structure with a methylamino group instead of an amino group.
4-Bromo-3-fluoroacetophenone: Precursor in the synthesis of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL.
2-(4-Bromo-3-fluorophenyl)ethan-1-ol: Intermediate in the synthesis process.
Uniqueness
This compound is unique due to its chiral nature and the presence of both bromine and fluorine substituents on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H9BrFNO |
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Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-bromo-3-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1 |
InChI Key |
HRUSBMMNOMBWAV-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CO)N)F)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)F)Br |
Origin of Product |
United States |
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